Ethyl chloroacetate

SN₂ alkylation electrophilic reactivity glutathione reactivity assay

Ethyl chloroacetate (CAS 105-39-5) addresses selectivity challenges in multi-nucleophile substrates via controlled SN2 electrophilicity-stronger than tert-butyl chloroacetate, milder than chloroacetyl chloride-preventing over-alkylation. • Enables selective S-alkylation of thiouracils for thiazolo[3,2-a]pyrimidine antiviral scaffolds. • Solvent-free N-alkylation for etomidate API under GMP conditions. • TDT 74-99% supports safer scale-up vs. bromo/iodoacetate analogs. Colorless liquid, 99% purity, bp 143 °C. Ships ambient (UN1181).

Molecular Formula C4H7ClO2
ClCH2CO2C2H5
C4H7ClO2
Molecular Weight 122.55 g/mol
CAS No. 105-39-5
Cat. No. B140656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl chloroacetate
CAS105-39-5
Synonyms2-Chloro-acetic Acid Ethyl Ester;  (Ethoxycarbonyl)methyl Chloride;  2-Chloroacetic Acid Ethyl Ester;  Ethyl 2-Monochloroacetate;  Ethyl Chloracetate;  Ethyl α-Chloroacetate;  NSC 8833; 
Molecular FormulaC4H7ClO2
ClCH2CO2C2H5
C4H7ClO2
Molecular Weight122.55 g/mol
Structural Identifiers
SMILESCCOC(=O)CCl
InChIInChI=1S/C4H7ClO2/c1-2-7-4(6)3-5/h2-3H2,1H3
InChIKeyVEUUMBGHMNQHGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.16 M
Insol in water;  miscible with alc, ether
Sol in benzene
Insoluble in water, miscible in ethanol, acetone and ethyl ether
Miscible in oxygenated solvents
Solubility in water, g/100ml at 20 °C: 1.23

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Chloroacetate: Alkylating Agent & Intermediate


Ethyl chloroacetate (CAS 105-39-5) is an α-halogenated ester with the molecular formula ClCH₂CO₂CH₂CH₃ and a molecular weight of 122.55 g/mol. It exists as a colorless liquid with a boiling point of 143 °C, a density of 1.145 g/mL at 25 °C, and a melting point of −26 °C . The compound is classified as an SN₂-H-polar soft electrophile and serves primarily as an alkylating reagent in organic synthesis, finding extensive use in the preparation of pharmaceutical intermediates, agrochemicals, and heterocyclic building blocks [1].

Ethyl Chloroacetate: Why Substitution Fails


Although methyl chloroacetate, tert-butyl chloroacetate, and chloroacetyl chloride share the electrophilic chloroacetyl group, their divergent physicochemical properties and reactivity profiles preclude direct substitution. Ethyl chloroacetate occupies a unique reactivity window—less aggressive than the acid chloride and faster-reacting iodoacetate/bromoacetate esters, yet more reactive than the sterically hindered tert-butyl ester—making it the optimal choice for SN₂ alkylations where controlled electrophilicity is required [1]. The following evidence demonstrates that substituting ethyl chloroacetate with its closest analogs would alter reaction kinetics, selectivity, or process safety.

Ethyl Chloroacetate: Comparative Evidence vs. Analogs


SN₂ Reactivity vs. Bromoacetate & Iodoacetate

Ethyl chloroacetate (ECAC) exhibits significantly lower SN₂ electrophilic reactivity compared to its bromo and iodo analogs. In a glutathione (GSH) reactivity assay, ECAC was classified as 'less reactive,' whereas ethyl bromoacetate (EBAC) and ethyl iodoacetate (EIAC) showed 'rapid reactivity' at ≤250 mM [1].

SN₂ alkylation electrophilic reactivity glutathione reactivity assay

Time-Dependent Toxicity vs. Iodo/Bromo Analogs

In Microtox acute toxicity testing, ECAC exhibited partial time-dependent toxicity (TDT 74–99%), whereas EBAC and EIAC exceeded 100% TDT, indicating more rapid and severe toxic effects [1].

toxicology acute toxicity Microtox assay

Selective S-Alkylation of Tetrahydropyrimidine-2-thiones

Ethyl chloroacetate enables selective S-alkylation of tetrahydropyrimidine-2-thiones under conditions that suppress undesired cyclization. The study established optimized reaction parameters to prevent subsequent intramolecular cyclization, a selectivity advantage not universally achievable with more reactive chloroacetylating agents [1].

heterocyclic chemistry selective alkylation S-alkylation

Solvent-Free Etomidate Synthesis

Ethyl chloroacetate is the reagent of choice for the solvent-free N-alkylation of R-(+)-phenylethylamine in the synthesis of the intravenous anesthetic etomidate. The reaction proceeds without additional solvent, yielding R-(+)-N-[(ethoxycarbonyl)methyl]-1-phenylethylamine [1].

pharmaceutical manufacturing etomidate synthesis solvent-free alkylation

Physicochemical Properties vs. Methyl & tert-Butyl Analogs

Ethyl chloroacetate exhibits a boiling point of 143 °C and water solubility of 12.3–20 g/L . Methyl chloroacetate boils lower (130 °C), while tert-butyl chloroacetate boils higher with decomposition (155 °C) .

physicochemical properties boiling point solubility

Ethyl Chloroacetate: Application Scenarios


Controlled SN₂ Alkylation in Sensitive Heterocyclic Systems

Ethyl chloroacetate is the reagent of choice when a controlled, less aggressive electrophile is required for alkylating nucleophilic heteroatoms (S, N, O) in substrates prone to over-alkylation or cyclization. The demonstrated selective S-alkylation of tetrahydropyrimidine-2-thiones without cyclization [1] exemplifies its utility in constructing thiazolo[3,2-a]pyrimidines—a core scaffold in antiviral and anticancer agents. Substitution with the more reactive ethyl bromoacetate or ethyl iodoacetate would increase the risk of uncontrolled reactivity and side reactions [2].

Solvent-Free Pharmaceutical Intermediate Manufacturing

In the production of etomidate, a widely used intravenous anesthetic, ethyl chloroacetate enables a solvent-free N-alkylation step, eliminating the need for organic solvents and simplifying work-up procedures [1]. This process advantage reduces waste and operational costs, a key consideration in Good Manufacturing Practice (GMP) settings. Alternative acylating agents such as chloroacetyl chloride would require solvent and generate HCl gas, complicating large-scale operations.

Reduced Acute Toxicological Burden

For industrial alkylation processes where worker safety and environmental impact are prioritized, ethyl chloroacetate's intermediate time-dependent toxicity (TDT 74–99%) offers a favorable balance compared to the highly toxic ethyl iodoacetate and ethyl bromoacetate (TDT >100%) [1]. This profile supports its selection in continuous flow chemistry and multi-kilogram batch manufacturing, where hazard mitigation is a key procurement driver.

Technical Documentation Hub

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